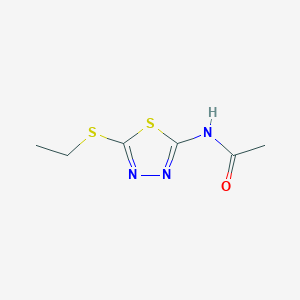
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as ETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. ETA is a member of the thiadiazole family, which is a class of heterocyclic compounds that contains both sulfur and nitrogen atoms in their ring structure. In
科学研究应用
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of crops such as wheat, rice, and soybean. This compound has also been investigated for its ability to improve the stress tolerance of plants, making it a potential candidate for the development of stress-tolerant crops.
In material science, this compound has been studied for its potential use as a precursor for the synthesis of new materials such as metal-organic frameworks (MOFs). MOFs are a class of porous materials that have applications in gas storage, catalysis, and drug delivery.
作用机制
The exact mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. This compound has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, improve cognitive function, and enhance the growth and yield of crops. This compound has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its broad range of potential applications in various fields of science, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the study of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. In agriculture, more research is needed to determine the optimal conditions for the use of this compound as a plant growth regulator and stress-tolerant agent. In material science, further studies are needed to explore the potential use of this compound as a precursor for the synthesis of new materials such as MOFs. Overall, this compound has shown great potential for its use in various fields of science and warrants further investigation.
合成方法
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized through various methods, including the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with acetyl chloride in the presence of a base such as sodium hydroxide. Both methods have been reported to yield high purity and high yield of this compound.
属性
CAS 编号 |
84460-95-7 |
|---|---|
分子式 |
C6H9N3OS2 |
分子量 |
203.3 g/mol |
IUPAC 名称 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3OS2/c1-3-11-6-9-8-5(12-6)7-4(2)10/h3H2,1-2H3,(H,7,8,10) |
InChI 键 |
AKLJUBCWPSFZET-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C |
规范 SMILES |
CCSC1=NN=C(S1)NC(=O)C |
其他 CAS 编号 |
84460-95-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)












